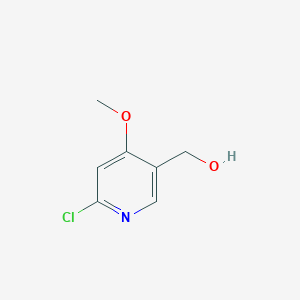

(6-Chloro-4-methoxypyridin-3-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-chloro-4-methoxypyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-11-6-2-7(8)9-3-5(6)4-10/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STELNDMAIYYQSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263059-66-0 | |

| Record name | 6-Chloro-4-methoxypyridin-3-yl methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(6-Chloro-4-methoxypyridin-3-yl)methanol synthesis pathway

An In-Depth Technical Guide to the Synthesis of (6-Chloro-4-methoxypyridin-3-yl)methanol

Introduction

This compound is a substituted pyridinylmethanol that serves as a valuable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and medicinal chemistry sectors. Its trifunctional nature—a reactive carbinol, a chlorine atom amenable to cross-coupling, and a methoxy group influencing ring electronics—makes it a versatile building block. The strategic synthesis of this molecule is paramount for its application in drug discovery programs, where its precursor, 6-Chloro-4-methoxynicotinaldehyde, has been identified as a crucial starting material for novel anticancer and antimalarial agents.[1]

This guide provides a detailed exploration of the prevalent synthetic pathways to this compound. It is designed for researchers and drug development professionals, offering not just procedural steps but also the underlying chemical logic and field-proven insights into process optimization and control. We will dissect the synthesis into two core stages: the formation of the key intermediate, 6-Chloro-4-methoxynicotinaldehyde, and its subsequent reduction to the target alcohol.

Part 1: Synthesis of the Key Intermediate: 6-Chloro-4-methoxynicotinaldehyde

The efficient construction of the 6-chloro-4-methoxynicotinaldehyde scaffold is the critical phase of the overall synthesis. Several effective routes have been established, each with distinct advantages depending on the availability of starting materials, scale, and desired purity profile.

Route A: Multi-step Synthesis from 4,6-Dichloronicotinic Acid

This classical, linear approach builds the molecule through a sequence of reliable and well-understood transformations, starting from the commercially available 4,6-dichloronicotinic acid.[2]

Causality and Strategic Choices: This pathway is predicated on a "protect-substitute-reduce" strategy. The initial esterification protects the carboxylic acid from reduction in the final step and deactivates the ring slightly to control the subsequent substitution. The key step is the regioselective methoxylation. The chlorine atom at the C-4 position is more activated towards nucleophilic attack than the C-6 position due to the electron-withdrawing effect of the ring nitrogen being more strongly felt at the para-position (C-4).[2] The final step utilizes a hydride-based reducing agent that can selectively reduce the ester to an aldehyde without affecting the other functional groups.

Caption: Workflow for the traditional synthesis of 6-Chloro-4-methoxynicotinaldehyde.

Experimental Protocol (Route A) [2]

-

Step 1: Esterification of 4,6-dichloronicotinic acid.

-

To a solution of 4,6-dichloronicotinic acid (1.0 eq) in methanol (10 vol), add sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux for 4 hours.

-

Upon completion, remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield methyl 4,6-dichloronicotinate.

-

-

Step 2: Selective Methoxylation.

-

The resulting ester from Step 1 undergoes a regioselective nucleophilic aromatic substitution.

-

Use sodium methoxide to displace the chlorine atom at the C-4 position of the pyridine ring.

-

-

Step 3: Reduction to Aldehyde.

-

Cool a solution of methyl 6-chloro-4-methoxynicotinate (1.0 eq) in dry toluene (10 vol) to -78 °C under an inert atmosphere.

-

Add Diisobutylaluminium hydride (DIBAL-H, 1.1 eq, 1.0 M in toluene) dropwise.

-

Stir the reaction for 1 hour at -78 °C.

-

Quench the reaction with methanol, followed by the addition of a saturated Rochelle's salt solution.

-

Warm the mixture to room temperature, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield 6-Chloro-4-methoxynicotinaldehyde.

-

Route B: Vilsmeier-Haack Formylation

This is a more convergent and often preferred method that directly introduces the aldehyde group onto a pre-functionalized pyridine ring.[3][4] It is a powerful formylation reaction for electron-rich heteroaromatic compounds.[3]

Causality and Strategic Choices: The success of this reaction hinges on the electronic nature of the substrate. The electron-donating methoxy group in the starting material, 2-chloro-4-methoxypyridine, sufficiently activates the pyridine ring, directing the electrophilic Vilsmeier reagent (formed in situ from POCl₃ and DMF) to the C-3 position.[3] Critical parameters to control include reaction temperature, reagent stoichiometry, and rigorous exclusion of moisture, which can quench the Vilsmeier reagent.[4]

Caption: Workflow for Vilsmeier-Haack synthesis of the aldehyde intermediate.

Experimental Protocol (Route B) [3][4]

-

Vilsmeier Reagent Preparation:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF).

-

Cool the flask to 0 °C in an ice bath.

-

Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with stirring, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

-

Formylation Reaction:

-

Dissolve 2-chloro-4-methoxypyridine (1.0 eq) in anhydrous dichloromethane (DCM) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.

-

-

Work-up and Purification:

-

Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice.

-

Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to obtain 6-Chloro-4-methoxynicotinaldehyde.

-

Route Comparison

| Synthetic Route | Starting Materials | Reagents | Typical Yield | Key Advantages | Key Disadvantages |

| Route A | 4,6-Dichloronicotinic acid | MeOH, H₂SO₄, NaOMe, DIBAL-H | Moderate | Reliable, well-established transformations.[2] | Multi-step, requires cryogenic conditions (-78 °C).[2] |

| Route B | 2-Chloro-4-methoxypyridine | POCl₃, DMF | Good | Convergent, direct formylation.[3][4] | Moisture sensitive, Vilsmeier reagent must be fresh.[3][4] |

| Route C | 4,6-Dichloropyridine-3-carbaldehyde | NaOMe, Methanol | 57%[5] | Fewer steps than Route A. | Starting material may be less common than for Route A. |

Part 2: Final Step - Reduction to this compound

The final transformation is the reduction of the aldehyde functional group of 6-Chloro-4-methoxynicotinaldehyde to the primary alcohol. This is a high-yielding and generally straightforward reaction.

Causality and Strategic Choices: The choice of reducing agent is critical for this step.

-

Sodium borohydride (NaBH₄): A mild and selective reducing agent, ideal for converting aldehydes and ketones to alcohols.[6][7] Its key advantage is its stability in protic solvents like methanol or ethanol, which simplifies the reaction setup and workup.[7]

-

Lithium aluminum hydride (LiAlH₄): A much more powerful reducing agent. While it would also effectively reduce the aldehyde, it is highly reactive with protic solvents and requires strictly anhydrous conditions followed by a careful aqueous workup.[6][8]

For this specific transformation, NaBH₄ is the superior choice due to its high selectivity for the aldehyde, operational simplicity, and enhanced safety profile.

Caption: Mechanism of aldehyde reduction to the target alcohol via hydride attack.

Experimental Protocol (Reduction)

This protocol is based on standard procedures for the reduction of aldehydes using NaBH₄.[6][7]

-

Reaction Setup:

-

Dissolve 6-Chloro-4-methoxynicotinaldehyde (1.0 eq) in methanol (10-20 vol) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

-

Reduction:

-

Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis confirms the complete consumption of the aldehyde.

-

-

Work-up and Purification:

-

Cool the reaction mixture back to 0 °C and slowly add water or dilute HCl to quench any excess NaBH₄.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by recrystallization or silica gel column chromatography to afford pure this compound.

-

Conclusion

The synthesis of this compound is most effectively achieved through a two-stage process. The optimal pathway involves the initial synthesis of 6-Chloro-4-methoxynicotinaldehyde, with the Vilsmeier-Haack formylation of 2-chloro-4-methoxypyridine representing a highly efficient and convergent route. The subsequent reduction of the aldehyde is reliably accomplished using the mild and selective reagent sodium borohydride. This strategic combination of a convergent initial step followed by a robust reduction provides a dependable and scalable pathway for producing this key synthetic intermediate, enabling its broader use in the development of advanced therapeutic agents.

References

An In-depth Technical Guide to the NMR Characterization of (6-Chloro-4-methoxypyridin-3-yl)methanol

Introduction: Elucidating the Structure of a Key Synthetic Intermediate

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of scientific rigor. (6-Chloro-4-methoxypyridin-3-yl)methanol is a substituted pyridine derivative that serves as a valuable building block in the synthesis of complex pharmaceutical agents. Its specific arrangement of chloro, methoxy, and hydroxymethyl functional groups on the pyridine core necessitates unambiguous structural confirmation, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique.

This technical guide provides a comprehensive, field-proven approach to the characterization of this compound using ¹H and ¹³C NMR spectroscopy. Moving beyond a mere listing of spectral data, this document explains the causal relationships between the molecular structure and the resulting NMR spectra, offering insights into experimental design, data interpretation, and structural validation for researchers, scientists, and drug development professionals.

Molecular Architecture and NMR-Active Nuclei

The structural integrity of any synthetic campaign relies on the definitive characterization of its intermediates. The subject molecule, this compound, possesses a unique electronic and steric environment that is directly translatable into a distinct NMR fingerprint. Below is the annotated structure, highlighting the proton and carbon environments that will be interrogated.

Caption: Annotated structure of this compound.

Part 1: ¹H NMR Spectroscopy: A Proton's Perspective

Proton (¹H) NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms and their connectivity. The chemical shift of each proton is dictated by the shielding and deshielding effects of neighboring atoms and functional groups.

Causality Behind Expected Chemical Shifts and Multiplicities

-

Aromatic Protons (H-2, H-5): The pyridine ring is an electron-deficient aromatic system, which generally causes its protons to resonate at a lower field (higher ppm) compared to benzene. The nitrogen atom, being highly electronegative, strongly deshields the adjacent H-2 proton. The chloro-substituent at C-6 is electron-withdrawing via induction, further deshielding the aromatic protons. Conversely, the methoxy group at C-4 is electron-donating through resonance, which will have a shielding effect, particularly on the ortho proton (H-5). The interplay of these effects results in two distinct singlets for H-2 and H-5, as they lack adjacent protons for spin-spin coupling.

-

Methylene Protons (-CH₂OH): These protons (H-7) are attached to a carbon adjacent to both the aromatic ring and a hydroxyl group. This environment places their signal in a characteristic region, typically deshielded compared to simple alkanes.[1] The signal is expected to be a singlet, although coupling to the hydroxyl proton can sometimes be observed as a triplet if the proton exchange is slow.

-

Methoxy Protons (-OCH₃): The three protons (H-8) of the methoxy group are equivalent and are shielded by the adjacent oxygen atom. They will appear as a sharp, well-defined singlet, integrating to three protons.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly sensitive to solvent, temperature, and concentration due to hydrogen bonding and chemical exchange.[2] In aprotic solvents like CDCl₃, it often appears as a broad singlet. In protic solvents like D₂O or CD₃OD, the proton will exchange with deuterium, causing the signal to diminish or disappear entirely.[3] This exchange also decouples it from the adjacent methylene protons, simplifying their signal to a clean singlet.

Predicted ¹H NMR Spectral Data

The following table summarizes the anticipated ¹H NMR data for the target compound, typically recorded in a solvent like CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | 8.2 - 8.4 | Singlet (s) | 1H |

| H-5 | 6.8 - 7.0 | Singlet (s) | 1H |

| H-7 (-CH₂OH) | 4.6 - 4.8 | Singlet (s)* | 2H |

| H-8 (-OCH₃) | 3.9 - 4.1 | Singlet (s) | 3H |

| -OH | Variable (e.g., 2.0 - 4.0) | Broad (br s) | 1H |

*May appear as a triplet if coupled to the -OH proton.

Part 2: ¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. With proton decoupling, each unique carbon atom typically appears as a single line, with its chemical shift determined by its hybridization and electronic environment.

Causality Behind Expected Chemical Shifts

-

Aromatic Carbons (C-2 to C-6): The carbons of the pyridine ring resonate in the aromatic region (typically 110-160 ppm).

-

C-4 and C-6: These carbons are directly attached to heteroatoms (oxygen and chlorine, respectively) and will be the most downfield-shifted. The C-4 carbon, bonded to the electron-donating methoxy group, will be significantly deshielded. The C-6 carbon, bearing the electronegative chlorine atom, will also be strongly deshielded.

-

C-2 and C-5: These are protonated carbons and their shifts are influenced by the nitrogen and the substituents. C-2, being alpha to the nitrogen, is expected to be more deshielded than C-5.

-

C-3: This carbon, substituted with the hydroxymethyl group, will have a chemical shift influenced by its position relative to the nitrogen and the other substituents.

-

-

Aliphatic Carbons (C-7, C-8):

-

Methylene Carbon (C-7, -CH₂OH): This sp³-hybridized carbon is attached to an oxygen atom, causing a downfield shift into the 55-65 ppm range.

-

Methoxy Carbon (C-8, -OCH₃): This carbon is also attached to oxygen and will appear in a similar region, typically around 50-60 ppm.

-

Predicted ¹³C NMR Spectral Data

The following table outlines the expected chemical shifts for each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 | 160 - 165 |

| C-6 | 150 - 155 |

| C-2 | 145 - 150 |

| C-3 | 130 - 135 |

| C-5 | 105 - 110 |

| C-7 (-CH₂OH) | 58 - 62 |

| C-8 (-OCH₃) | 55 - 57 |

Part 3: Self-Validating Experimental Protocols

The integrity of NMR data is predicated on meticulous experimental execution. The following protocols are designed to be self-validating, ensuring high-quality, reproducible results.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation and data acquisition.

Detailed Step-by-Step Methodology

1. Sample Preparation:

- Objective: To prepare a homogeneous solution of the analyte in a deuterated solvent suitable for high-resolution NMR.

- Protocol:

- Accurately weigh approximately 10-15 mg of this compound.

- Transfer the solid to a clean, dry glass vial.

- Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common starting point, but DMSO-d₆ can be beneficial for sharpening hydroxyl proton signals through hydrogen bonding.[2]

- Vortex the sample at room temperature until the solid is completely dissolved.

- Using a Pasteur pipette, transfer the clear solution into a standard 5 mm NMR tube, ensuring no solid particles are transferred.

2. NMR Data Acquisition (on a 400 MHz Spectrometer):

- Objective: To acquire high-quality ¹H and ¹³C NMR spectra with good resolution and signal-to-noise.

- Protocol:

- Insert the NMR tube into the spectrometer.

- Lock the spectrometer onto the deuterium signal of the solvent.

- Tune and match the probe for both the ¹H and ¹³C nuclei.

- Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

- For ¹H Spectrum: Acquire the spectrum using standard parameters (e.g., spectral width of 16 ppm, acquisition time of ~4 seconds, relaxation delay of 1-2 seconds, 16 scans).

- For ¹³C Spectrum: Acquire a proton-decoupled spectrum (e.g., spectral width of 240 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds, 1024-2048 scans).

3. Data Processing and Validation:

- Objective: To process the raw data into an interpretable spectrum and validate the structural assignment.

- Protocol:

- Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

- Carefully phase the spectra to ensure all peaks are in pure absorption mode.

- Apply a baseline correction to ensure a flat baseline.

- Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak is set to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.[4]

- Integrate the peaks in the ¹H spectrum. The relative areas should correspond to the number of protons (1:1:2:3).

- Compare the experimental peak positions and multiplicities with the predicted values to assign each signal to a specific nucleus in the molecule. The close correlation between the predicted and observed data serves as the primary structural validation.

Conclusion: A Definitive NMR Fingerprint

The structural characterization of this compound is definitively achieved through a combination of ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum is characterized by two distinct aromatic singlets, a methylene singlet, and a methoxy singlet, with a variable hydroxyl proton signal. The ¹³C NMR spectrum confirms the presence of seven unique carbon environments, including five aromatic and two aliphatic carbons. By following the rigorous experimental protocols outlined in this guide, researchers can obtain high-fidelity data that, when correctly interpreted, provides an unambiguous confirmation of the molecular structure. This level of analytical certainty is paramount for advancing projects in medicinal chemistry and materials science where this compound serves as a critical synthetic intermediate.

References

Spectroscopic C-H Bond Activation: A Technical Guide to the Infrared and Mass Spectrometric Analysis of (6-Chloro-4-methoxypyridin-3-yl)methanol

This technical guide provides an in-depth exploration of the spectroscopic characterization of (6-Chloro-4-methoxypyridin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document elucidates the principles and methodologies for acquiring and interpreting its Infrared (IR) and Mass Spectrometry (MS) data. Beyond a mere recitation of data, this guide offers insights into the causal relationships behind experimental choices and the logic of spectral interpretation, ensuring a robust understanding of the molecule's structural features.

Introduction: The Significance of Spectroscopic Analysis in Drug Development

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Infrared (IR) spectroscopy and Mass Spectrometry (MS) serve as foundational pillars in this analytical workflow. This compound, with its multifunctionalized pyridine core, presents a compelling case study for the application of these techniques. The precise characterization of this molecule is critical for ensuring the purity, stability, and reactivity of downstream active pharmaceutical ingredients (APIs). This guide will delve into the practical and theoretical aspects of obtaining and interpreting the IR and mass spectra of this compound, providing a framework for its comprehensive analysis.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present. For this compound, IR analysis is instrumental in confirming the presence of its key structural motifs: the hydroxyl group, the aromatic pyridine ring, the methoxy group, and the carbon-chlorine bond.

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol outlines the procedure for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of solid this compound using the potassium bromide (KBr) pellet method. This technique is chosen for its ability to produce sharp, well-resolved spectra for solid samples.[1][2][3]

Materials:

-

This compound (1-2 mg)

-

Dry, spectroscopic grade Potassium Bromide (KBr) (100-200 mg)

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

FTIR spectrometer

Procedure:

-

Sample Preparation: In a dry environment, finely grind 1-2 mg of this compound using an agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of dry KBr powder to the ground sample and continue to grind until a homogenous, fine powder is obtained. The transparency of KBr to mid-infrared radiation makes it an ideal matrix.[1]

-

Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or semi-transparent pellet. The clarity of the pellet is crucial for minimizing light scattering.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be run to correct for atmospheric and instrumental interferences.[3]

Alternative Method: Attenuated Total Reflectance (ATR)-FTIR

For rapid, non-destructive analysis, Attenuated Total Reflectance (ATR) is an excellent alternative that requires minimal sample preparation.[3]

Procedure:

-

Crystal Cleaning: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure intimate contact between the sample and the crystal.

-

Analysis: Acquire the FTIR spectrum.

Predicted IR Spectral Data and Interpretation

While an experimental spectrum for this specific molecule is not publicly available, a predictive analysis based on its functional groups provides valuable insight into its expected IR absorption bands. Aromatic compounds exhibit a number of characteristic bands.[4][5][6][7][8]

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |

| 3400 - 3200 (broad) | O-H stretch | Hydroxyl (-OH) | Confirms the presence of the alcohol functional group. The broadness is due to hydrogen bonding. |

| 3100 - 3000 | C-H stretch | Aromatic (pyridine ring) | Characteristic of C-H bonds on an aromatic ring.[4] |

| 2950 - 2850 | C-H stretch | Aliphatic (methoxy & methylene) | Indicates the presence of the -OCH₃ and -CH₂OH groups. |

| 1600 - 1585 & 1500 - 1400 | C=C stretch | Aromatic (pyridine ring) | These two bands are typical for carbon-carbon stretching within an aromatic ring.[4] |

| 1250 - 1000 | C-O stretch | Ether (Ar-O-CH₃) & Alcohol (C-OH) | Strong absorptions confirming the methoxy and primary alcohol functionalities. |

| 850 - 550 | C-Cl stretch | Chloroalkane | The presence of a C-Cl bond is expected in this region. |

| 900 - 675 | C-H out-of-plane bend | Aromatic (pyridine ring) | The pattern of these bands can sometimes provide information about the substitution pattern on the ring.[4] |

Mass Spectrometric Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, Electron Ionization (EI) mass spectrometry is a suitable method for determining its molecular weight and obtaining structural information through fragmentation analysis.[9][10][11]

Experimental Protocol: Acquiring the EI Mass Spectrum

The following is a generalized protocol for obtaining an EI mass spectrum.

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS system.

-

Electron Ionization (EI) source.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source. If using GC-MS, the sample is first vaporized and separated on a GC column. For a direct insertion probe, the solid sample is volatilized by heating in the high vacuum of the source.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).[9][12]

-

Fragmentation: The high energy of the electron beam often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[9][13]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Diagram: Electron Ionization Mass Spectrometry Workflow

Caption: Workflow of Electron Ionization Mass Spectrometry.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular formula of this compound is C₇H₈ClNO₂. Its monoisotopic mass is approximately 173.02 g/mol .[14] The presence of chlorine, with its two common isotopes ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio, will result in characteristic isotopic patterns for the molecular ion and any chlorine-containing fragments.

Predicted Fragmentation Pathways: The fragmentation of the molecular ion (m/z 173/175) is expected to proceed through several key pathways:

-

Loss of a hydrogen radical: [M-H]⁺ (m/z 172/174)

-

Loss of the hydroxyl radical: [M-OH]⁺ (m/z 156/158)

-

Loss of formaldehyde (CH₂O) from the hydroxymethyl group: [M-CH₂O]⁺ (m/z 143/145)

-

Loss of the chloromethyl radical: This is less likely due to the strength of the C-Cl bond.

-

Cleavage of the methoxy group: Loss of a methyl radical ([M-CH₃]⁺, m/z 158/160) or formaldehyde.

-

Ring fragmentation: Pyridine rings can undergo complex rearrangements and fragmentation.[15][16]

Table of Predicted Key Ions:

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Fragment | Significance |

| 173 | 175 | [C₇H₈ClNO₂]⁺• | Molecular Ion (M⁺•) |

| 172 | 174 | [C₇H₇ClNO₂]⁺ | Loss of H• |

| 156 | 158 | [C₇H₇ClNO]⁺ | Loss of •OH |

| 143 | 145 | [C₆H₆ClNO]⁺• | Loss of CH₂O |

| 158 | 160 | [C₆H₅ClNO₂]⁺ | Loss of •CH₃ |

Diagram: Predicted Fragmentation of this compound

Caption: Predicted primary fragmentation pathways.

Conclusion

The spectroscopic analysis of this compound through IR and MS provides a comprehensive structural profile of this important pharmaceutical intermediate. The predicted IR spectrum highlights the presence of key functional groups, while the anticipated mass spectrum reveals its molecular weight and plausible fragmentation patterns. This guide serves as a robust framework for researchers and scientists, enabling them to confidently acquire and interpret the spectroscopic data of this and related compounds, thereby ensuring the quality and integrity of materials in the drug development pipeline.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. eng.uc.edu [eng.uc.edu]

- 3. jascoinc.com [jascoinc.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. Electron ionization - Wikipedia [en.wikipedia.org]

- 11. acdlabs.com [acdlabs.com]

- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 13. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 14. PubChemLite - this compound (C7H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 15. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (6-Chloro-4-methoxypyridin-3-yl)methanol: Synthesis, Properties, and Applications for Researchers

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Chloro-4-methoxypyridin-3-yl)methanol is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its substituted pyridine core, featuring a reactive chlorine atom, a methoxy group, and a primary alcohol, provides a versatile scaffold for the synthesis of complex molecular architectures. This technical guide offers a comprehensive overview of the physical and chemical properties of this compound, a detailed, field-proven protocol for its synthesis, and an exploration of its applications in modern pharmaceutical research. The content herein is designed to equip researchers and drug development professionals with the critical knowledge required for the effective utilization of this important synthetic intermediate.

Chemical Identity and Physical Properties

This compound is a white to off-white solid at room temperature. Its fundamental identifiers and key physical properties are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Chemical Name | This compound | |

| Synonyms | 6-Chloro-4-methoxy-3-pyridinemethanol | |

| CAS Number | 1263059-66-0 | |

| Molecular Formula | C₇H₈ClNO₂ | |

| Molecular Weight | 173.60 g/mol | |

| Melting Point | 107-108 °C | |

| Appearance | White to off-white solid | |

| Solubility | While specific data for this compound is not readily available in the literature, based on its structural analogue, 3-pyridinemethanol, it is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is anticipated to be limited but present, while it is likely to have low solubility in non-polar solvents like hexane. | N/A |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 2-chloro-4-methoxypyridine. The first step involves the formylation of the pyridine ring using a Vilsmeier-Haack reaction to produce the key intermediate, 6-chloro-4-methoxynicotinaldehyde. The subsequent step is the selective reduction of the aldehyde to the corresponding primary alcohol.

Experimental Protocol: Synthesis of 6-Chloro-4-methoxynicotinaldehyde

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of electron-rich pyridines.

Materials:

-

2-chloro-4-methoxypyridine

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents) and anhydrous DCM. Cool the flask to 0°C in an ice bath. To this solution, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature is maintained below 5°C. Stir the resulting mixture at 0°C for 30 minutes.

-

Formylation Reaction: Dissolve 2-chloro-4-methoxypyridine (1.0 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C. Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction for the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Cool the reaction mixture back to 0°C in an ice bath and carefully pour it onto crushed ice. After the initial exothermic reaction subsides, cautiously add saturated aqueous sodium bicarbonate solution until the mixture is neutral to pH paper.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 6-chloro-4-methoxynicotinaldehyde.

Experimental Protocol: Synthesis of this compound

This protocol describes the selective reduction of the aldehyde functional group.

Materials:

-

6-chloro-4-methoxynicotinaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve 6-chloro-4-methoxynicotinaldehyde (1.0 equivalent) in a mixture of methanol and DCM (e.g., 1:1 v/v) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

-

Reduction: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the cooled solution. Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours, monitoring the reaction progress by TLC.

-

Work-up: Once the reaction is complete, carefully add deionized water to quench the excess sodium borohydride.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with DCM (3 x volumes).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound. If necessary, the product can be further purified by recrystallization or silica gel column chromatography.

Spectroscopic and Chemical Properties

Spectroscopic Data (Predicted and Analog-Based)

While a full, published experimental dataset for this compound is not widely available, its spectral properties can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): Based on the known spectrum of the precursor, 6-chloro-4-methoxynicotinaldehyde, and the related compound (6-methoxypyridin-3-yl)methanol, the following proton signals are expected (in CDCl₃, δ in ppm):

-

~8.1-8.3 ppm (s, 1H): Aromatic proton at C2.

-

~6.8-7.0 ppm (s, 1H): Aromatic proton at C5.

-

~4.6-4.8 ppm (s, 2H): Methylene protons of the hydroxymethyl group (-CH₂OH).

-

~3.9-4.1 ppm (s, 3H): Methyl protons of the methoxy group (-OCH₃).

-

A broad singlet corresponding to the hydroxyl proton (-OH) is also expected, with its chemical shift being concentration and solvent dependent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Predicted chemical shifts for the carbon atoms are as follows:

-

~160-165 ppm: C4 (carbon bearing the methoxy group).

-

~150-155 ppm: C6 (carbon bearing the chlorine atom).

-

~145-150 ppm: C2.

-

~120-125 ppm: C3 (carbon bearing the hydroxymethyl group).

-

~105-110 ppm: C5.

-

~60-65 ppm: -CH₂OH (hydroxymethyl carbon).

-

~55-60 ppm: -OCH₃ (methoxy carbon).

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 173 and 175 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. A prominent fragment would be the [M-H]⁺ ion at m/z 172/174 from the loss of a hydrogen atom. Further fragmentation could involve the loss of the hydroxymethyl group ([M-CH₂OH]⁺) or the methoxy group ([M-OCH₃]⁺). Predicted collision cross-section data for various adducts is also available.

Infrared (IR) Spectroscopy: Key characteristic absorption bands are expected in the following regions:

-

3200-3600 cm⁻¹ (broad): O-H stretching of the alcohol.

-

2850-3000 cm⁻¹: C-H stretching of the aromatic and aliphatic groups.

-

~1600 cm⁻¹ and ~1470 cm⁻¹: C=C and C=N stretching of the pyridine ring.

-

1200-1300 cm⁻¹: C-O stretching of the methoxy group.

-

1000-1100 cm⁻¹: C-O stretching of the primary alcohol.

-

700-800 cm⁻¹: C-Cl stretching.

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by its three functional groups: the chloro-substituted pyridine ring, the methoxy group, and the primary alcohol.

-

The C6-Chloro Group: The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution and is particularly well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and cyanation reactions. This allows for the introduction of a wide variety of substituents at this position, making it a key site for molecular diversification. However, care must be taken to avoid dehalogenation, an undesired side reaction where the chlorine is replaced by a hydrogen atom, which can occur under certain cross-coupling conditions.

-

The Hydroxymethyl Group: The primary alcohol can undergo typical reactions of alcohols, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. These transformations allow for the extension of this part of the molecule or the introduction of different functionalities.

-

The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom imparts basic properties to the molecule and can be involved in N-alkylation or N-oxidation reactions.

-

Stability: The compound should be stored under an inert atmosphere in a dark place to prevent potential degradation. The methoxy group is generally stable, but demethylation can occur under harsh acidic conditions.

Applications in Research and Drug Development

Substituted pyridines are a cornerstone of medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

The trifunctional nature of this molecule allows for sequential and regioselective modifications. For instance, the chloro group can be functionalized via cross-coupling, followed by modification of the hydroxymethyl group. This versatility makes it an attractive starting material for the generation of compound libraries for high-throughput screening.

While specific, publicly disclosed drug discovery programs utilizing this exact molecule are not readily found, its structural motifs are present in compounds targeting a range of biological targets. For example, substituted pyridines are common scaffolds in the development of kinase inhibitors , where the pyridine core can interact with the hinge region of the kinase active site. The strategic placement of the chloro, methoxy, and hydroxymethyl groups allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Safety and Handling

This compound is classified as hazardous. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area or a fume hood.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H311: Toxic in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H331: Toxic if inhaled.

-

H332: Harmful if inhaled.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302+P334: IF ON SKIN: Immerse in cool water/wrap in wet bandages.

-

P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for

solubility of (6-Chloro-4-methoxypyridin-3-yl)methanol in organic solvents

An In-Depth Technical Guide to the Solubility of (6-Chloro-4-methoxypyridin-3-yl)methanol in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that dictates its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound. We will move beyond a simple data table to explore the theoretical underpinnings of its solubility, outline a rational strategy for solvent selection, provide detailed experimental protocols for solubility determination, and discuss the critical safety considerations for handling this pyridine derivative.

Introduction and Physicochemical Profile

This compound is a substituted pyridine derivative. Such heterocyclic scaffolds are of significant interest in medicinal chemistry, often serving as key building blocks in the synthesis of complex APIs. Understanding and controlling the solubility of this intermediate is paramount for optimizing reaction conditions, developing robust crystallization and purification processes, and ensuring consistent quality.

A thorough analysis of solubility begins with the compound's fundamental physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈ClNO₂ | [1][2] |

| Molecular Weight | 173.60 g/mol | [1][2] |

| CAS Number | 1263059-66-0 | [1][2] |

| Melting Point | 107-108 °C | [1] |

| Appearance | Solid (form may vary) | N/A |

Structural Analysis for Solubility Prediction:

The structure of this compound offers key insights into its expected solubility behavior:

-

Polar Functional Groups: The presence of a hydroxyl (-OH) group and a methoxy (-OCH₃) group, along with the nitrogen atom in the pyridine ring, introduces polarity. The hydroxyl group is particularly significant as it can act as both a hydrogen bond donor and acceptor.[3][4]

-

Aromatic System: The pyridine ring is an aromatic system, which can participate in π-π stacking interactions but is generally considered to have moderate polarity.

-

Halogen Substitution: The chloro (-Cl) group adds to the molecular weight and introduces a degree of lipophilicity.

Based on these features, the molecule possesses both polar and non-polar characteristics. Therefore, its solubility is expected to be highest in polar organic solvents, particularly those capable of hydrogen bonding.[5][6]

The Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5][7][8][9] This means that substances with similar intermolecular forces will be miscible. For this compound, several factors are at play.

Thermodynamics of Dissolution

Dissolution is a thermodynamic process governed by the Gibbs free energy change (ΔG):

ΔG = ΔHsolution - TΔSsolution

For dissolution to be spontaneous, ΔG must be negative.[10] The process involves:

-

Breaking Solute-Solute Interactions (Endothermic): Energy is required to overcome the crystal lattice energy of the solid compound.[11]

-

Breaking Solvent-Solvent Interactions (Endothermic): Energy is needed to create a cavity in the solvent for the solute molecule.[11]

-

Forming Solute-Solvent Interactions (Exothermic): Energy is released when the solute molecules interact with the solvent molecules.[11]

The overall enthalpy of solution (ΔHsolution) is the sum of these energy changes.[12][13] The entropy of solution (ΔSsolution) is typically positive, favoring dissolution, as the mixture is more disordered than the pure components.[14]

The Impact of Hydrogen Bonding

The hydroxyl group in this compound is a powerful driver of solubility in certain solvents. Solvents that are hydrogen bond donors or acceptors (like alcohols, or even ethers and ketones to a lesser extent) can form strong, stabilizing interactions with the solute, favoring dissolution.[3][4][15][16]

The Role of the Solid State: Polymorphism

It is crucial for researchers to recognize that the solubility of a crystalline solid is dependent on its specific crystal form, or polymorph. Different polymorphs of the same compound can exhibit different melting points, stabilities, and, most importantly, solubilities. Metastable polymorphs are generally more soluble than their thermodynamically stable counterparts.[17][18][19] Therefore, any experimental solubility determination must be referenced to a well-characterized solid form.

A Rational Approach to Solvent Selection

A systematic screening approach using a diverse set of solvents is the most effective strategy. Solvents should be chosen to cover a range of polarities and hydrogen bonding capabilities. Pharmaceutical solvent selection guides, such as those developed by Sanofi or GSK, also provide valuable context on the safety, environmental impact, and industrial scalability of solvents.[20][21][22]

Table 2: Proposed Organic Solvents for Solubility Screening

| Class | Solvent | Polarity Index (approx.) | H-Bonding | Rationale |

| Polar Protic | Methanol | 5.1 | Donor & Acceptor | Expected high solubility due to H-bonding with the -OH group. |

| Ethanol | 4.3 | Donor & Acceptor | Similar to methanol, a common and less toxic choice. | |

| Isopropanol (IPA) | 3.9 | Donor & Acceptor | A slightly less polar alcohol, good for comparison. | |

| Polar Aprotic | Acetonitrile (ACN) | 5.8 | Acceptor | High polarity, but cannot donate H-bonds. |

| Acetone | 5.1 | Acceptor | Good solvent for moderately polar compounds. | |

| Ethyl Acetate (EtOAc) | 4.4 | Acceptor | A common solvent of medium polarity. | |

| Tetrahydrofuran (THF) | 4.0 | Acceptor | A cyclic ether, good for disrupting crystal packing. | |

| Dichloromethane (DCM) | 3.1 | Weak Acceptor | A common chlorinated solvent for less polar compounds. | |

| Non-Polar | Toluene | 2.4 | None | Aromatic solvent, may interact with the pyridine ring. |

| Heptane/Hexane | 0.1 | None | Aliphatic hydrocarbon; low solubility is expected. |

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a gold-standard technique for determining thermodynamic solubility.[23] It measures the concentration of a saturated solution in equilibrium with the solid drug at a specific temperature.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a sufficient amount of undissolved solid will remain at equilibrium.

-

Solvent Addition: Add a precise volume of the selected organic solvent to each vial.

-

Equilibration: Seal the vials and place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined by preliminary experiments.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the isothermal bath for a short period (e.g., 1-2 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to prevent the transfer of any undissolved solid.

-

Dilution: Immediately dilute the filtered sample with a known volume of a suitable mobile phase or solvent to prevent precipitation.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution (the solubility) by accounting for the dilution factor. Express the result in units such as mg/mL or mol/L.

Experimental Workflow Diagram

Caption: Isothermal shake-flask solubility determination workflow.

Data Presentation

The results of the solubility screening should be compiled into a clear and concise table to facilitate comparison and analysis.

Table 3: Solubility of this compound at 25 °C (Template)

| Solvent | Class | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Methanol | Polar Protic | Experimental Data | Calculated Data | e.g., Freely Soluble |

| Ethanol | Polar Protic | Experimental Data | Calculated Data | e.g., Soluble |

| Isopropanol | Polar Protic | Experimental Data | Calculated Data | e.g., Sparingly Soluble |

| Acetonitrile | Polar Aprotic | Experimental Data | Calculated Data | e.g., Soluble |

| Acetone | Polar Aprotic | Experimental Data | Calculated Data | e.g., Soluble |

| Ethyl Acetate | Polar Aprotic | Experimental Data | Calculated Data | e.g., Slightly Soluble |

| Dichloromethane | Polar Aprotic | Experimental Data | Calculated Data | e.g., Slightly Soluble |

| Toluene | Non-Polar | Experimental Data | Calculated Data | e.g., Very Slightly Soluble |

| Heptane | Non-Polar | Experimental Data | Calculated Data | e.g., Practically Insoluble |

Safety and Handling

As a substituted pyridine, this compound requires careful handling. Adherence to standard laboratory safety protocols is mandatory.

Hazard Profile:

-

GHS Hazard Statements: H302 (Harmful if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H332 (Harmful if inhaled).[2]

-

Signal Word: Danger.[2]

Recommended Handling Precautions:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[24][25]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[24][25]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition. Keep the container tightly sealed.[24][26]

-

Spill & Disposal: Have appropriate spill kits available. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The solubility of this compound is a complex property governed by its molecular structure and the nature of the solvent. Its amphiphilic character, arising from both polar hydrogen-bonding groups and a less polar chloro-pyridine core, suggests a broad but varied solubility profile. A systematic experimental approach, grounded in the theoretical principles of "like dissolves like" and the thermodynamics of dissolution, is essential for accurately characterizing its behavior. The data generated from such studies are invaluable for guiding process development, ensuring the efficient synthesis and purification of this important chemical intermediate, and enabling its successful application in the broader field of drug discovery and development.

References

- 1. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 2. FCKeditor - Resources Browser [mfa.gov.by]

- 3. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 4. youtube.com [youtube.com]

- 5. Khan Academy [khanacademy.org]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fiveable.me [fiveable.me]

- 9. fountainmagazine.com [fountainmagazine.com]

- 10. youtube.com [youtube.com]

- 11. Enthalpy change of solution - Wikipedia [en.wikipedia.org]

- 12. fiveable.me [fiveable.me]

- 13. webassign.net [webassign.net]

- 14. youtube.com [youtube.com]

- 15. homework.study.com [homework.study.com]

- 16. al-kindipublisher.com [al-kindipublisher.com]

- 17. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [PDF] Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 22. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 23. youtube.com [youtube.com]

- 24. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 25. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 26. pentachemicals.eu [pentachemicals.eu]

A Technical Guide to (6-Chloro-4-methoxypyridin-3-yl)methanol: A Key Intermediate in Modern Drug Discovery

For Immediate Release

This technical guide provides an in-depth overview of (6-Chloro-4-methoxypyridin-3-yl)methanol, a crucial heterocyclic building block for researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, a validated synthesis protocol with mechanistic insights, and its significant applications in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Core Chemical Identity

This compound is a substituted pyridine derivative that has gained prominence as a versatile intermediate in medicinal chemistry. Its structure incorporates a chlorine atom, a methoxy group, and a hydroxymethyl group on the pyridine ring, providing multiple points for synthetic modification.

Table 1: Chemical Identity and Properties

| Parameter | Value | Source(s) |

| CAS Number | 1263059-66-0 | [1] |

| Molecular Formula | C₇H₈ClNO₂ | [1] |

| Molecular Weight | 173.60 g/mol | [1][2] |

| Melting Point | 107-108 °C | [2] |

| Appearance | White to yellow solid | |

| Purity | Typically ≥97% | [1] |

| SMILES | COC1=CC(Cl)=NC=C1CO | [3][4] |

| InChIKey | STELNDMAIYYQSV-UHFFFAOYSA-N | [4] |

Synthesis and Mechanistic Considerations

The primary route to this compound involves the selective reduction of the corresponding nicotinic acid ester, typically the methyl ester. This transformation is a cornerstone of its production, balancing reactivity with the preservation of the other functional groups on the aromatic ring.

Recommended Synthesis Protocol

The following protocol outlines a reliable method for the laboratory-scale synthesis of this compound from its corresponding methyl ester, methyl 6-chloro-4-methoxynicotinate.

Experimental Protocol: Reduction of Methyl 6-chloro-4-methoxynicotinate

-

Step 1: Reaction Setup

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 6-chloro-4-methoxynicotinate in a suitable solvent system. A mixture of tetrahydrofuran (THF) and methanol is often employed to ensure the solubility of both the ester and the reducing agent.[5]

-

-

Step 2: Addition of Reducing Agent

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar excess of NaBH₄ is critical and is typically in the range of 2-4 equivalents to ensure complete conversion.

-

-

Step 3: Reaction Monitoring

-

Allow the reaction to stir at room temperature. The progress can be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.

-

-

Step 4: Quenching and Work-up

-

Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or a dilute acid solution (e.g., 1 M HCl) at 0 °C.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Step 5: Purification

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization or column chromatography to obtain this compound as a white to off-white solid.

-

Causality in Experimental Design

The choice of sodium borohydride in a THF/methanol co-solvent system is a deliberate one, guided by the principles of chemoselectivity and safety.[5][6]

-

Chemoselectivity of Sodium Borohydride: NaBH₄ is a milder reducing agent compared to lithium aluminum hydride (LiAlH₄).[6] This property is advantageous as it selectively reduces the ester to the primary alcohol without affecting the chloro and methoxy substituents on the pyridine ring. LiAlH₄, being more reactive, could potentially lead to undesired side reactions.

-

Role of Methanol: The presence of methanol as a co-solvent enhances the reducing power of NaBH₄, allowing for the reduction of the relatively less reactive ester group.[5]

-

Inert Atmosphere and Temperature Control: The use of an inert atmosphere prevents the introduction of moisture, which can react with the reducing agent. The initial cooling of the reaction mixture is crucial to control the exothermic nature of the reduction process.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Development

The strategic placement of chloro, methoxy, and hydroxymethyl groups on the pyridine scaffold makes this compound a highly valuable building block in the synthesis of complex pharmaceutical agents.

Role as a Key Intermediate for Kinase Inhibitors

Substituted pyridines are prevalent motifs in the design of kinase inhibitors due to their ability to form key hydrogen bonding interactions within the ATP-binding pocket of these enzymes. The hydroxymethyl group of this compound serves as a crucial handle for further synthetic elaboration, allowing for the construction of more complex molecules that can target specific kinases with high affinity and selectivity.

While specific drug names are often proprietary during early development, compounds of this class are known to be intermediates in the synthesis of inhibitors for various kinases, including Polo-like kinase 1 (PLK1), which is a validated target in oncology.[7]

Spectroscopic and Analytical Data

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons on the pyridine ring, a singlet for the methoxy group protons, a singlet or doublet for the hydroxymethyl protons, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Distinct signals for the carbons of the pyridine ring, the methoxy carbon, and the hydroxymethyl carbon. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight (173.60 g/mol ) and characteristic fragmentation patterns. Predicted adducts include [M+H]⁺ at m/z 174.03163 and [M+Na]⁺ at m/z 196.01357.[4] |

It is standard practice for commercial suppliers to provide a Certificate of Analysis (CoA) with detailed analytical data, including NMR and HPLC, upon request.[3]

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.

-

Storage: Keep in a dark place under an inert atmosphere at room temperature.[3]

-

General Handling: Use in a well-ventilated area, and avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a pivotal chemical intermediate with significant applications in the discovery and development of novel therapeutics. Its well-defined synthesis and versatile chemical nature make it an indispensable tool for medicinal chemists. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this key building block in their pursuit of innovative medicines.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. (6-Methoxypyridin-3-yl)methanol | C7H9NO2 | CID 12259941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1263059-66-0|this compound|BLD Pharm [bldpharm.com]

- 4. PubChemLite - this compound (C7H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. mdpi.com [mdpi.com]

Navigating the Procurement and Application of (6-Chloro-4-methoxypyridin-3-yl)methanol: A Technical Guide for Researchers

An In-Depth Guide for Scientists and Drug Development Professionals on the Commercial Availability, Quality Assessment, and Research Applications of a Key Heterocyclic Building Block.

Introduction: The Strategic Value of Substituted Pyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, prized for its presence in a multitude of biologically active compounds and its ability to engage in critical hydrogen bonding interactions with biological targets. The strategic functionalization of the pyridine ring with substituents like chloro and methoxy groups can significantly influence a molecule's physicochemical properties, metabolic stability, and target affinity. (6-Chloro-4-methoxypyridin-3-yl)methanol, a key heterocyclic building block, embodies this principle, offering a versatile platform for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of its commercial availability, quality assessment protocols, safe handling procedures, and applications in research, designed to empower researchers in their drug discovery endeavors.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of this compound is the first step in its effective utilization.

| Property | Value | Source(s) |

| CAS Number | 1263059-66-0 | |

| Molecular Formula | C₇H₈ClNO₂ | |

| Molecular Weight | 173.60 g/mol | |

| Melting Point | 107-108 °C | |

| Appearance | Solid (form may vary by supplier) | N/A |

| Purity | Typically ≥97% | |

| MDL Number | MFCD22551808 |

Commercial Availability for Research Applications

This compound is readily available from a variety of chemical suppliers, catering to research and development needs in various quantities. When planning experiments, it is crucial to consider factors such as purity, lead time, and available pack sizes.

| Supplier | Catalog Number | Purity | Available Quantities |

| ChemUniverse | P44871 | 97% | 100mg, 250mg, 1g |

| Matrix Scientific | 108341 | Not specified | Inquire with supplier |

| BLD Pharm | BD140798 | ≥97% | 1g, 5g, 25g |

| Synthonix | C63126 | >98% | Inquire with supplier |

Note: Availability and catalog numbers are subject to change. Researchers should always verify the information directly with the suppliers.

Quality Control and Analytical Assessment of Incoming Material

Ensuring the identity and purity of this compound upon receipt is a critical step for the reproducibility and success of subsequent experiments. A comprehensive quality control workflow should be implemented.

Caption: A flowchart outlining the key steps for the quality control of newly received this compound.

Experimental Protocols for Quality Control

1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Identity Confirmation

-

Objective: To confirm the chemical structure of the material.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Acceptance Criteria: The acquired spectrum should be consistent with the expected structure and free from significant unassigned signals.

2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Objective: To determine the purity of the compound and identify any potential impurities.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for the analysis of polar aromatic compounds.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 230-280 nm).

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as necessary.

-

Analysis: Inject the sample and analyze the resulting chromatogram. The purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

-

Acceptance Criteria: The purity should meet or exceed the supplier's specification (e.g., ≥97%). The chromatogram should be free of unexpected major impurity peaks.

Potential Impurities and Their Origins

A thorough understanding of the potential synthetic routes to this compound can provide insights into potential process-related impurities. While a specific synthesis for this compound is not widely published, analogous syntheses of substituted pyridines often involve multi-step sequences.

Possible Impurities Could Include:

-

Starting materials: Unreacted precursors from the synthesis.

-

Isomers: Positional isomers formed during substitution reactions on the pyridine ring.

-

Over- or under-functionalized products: For example, species where the alcohol is oxidized to an aldehyde or carboxylic acid.

-

Residual solvents: Solvents used in the synthesis and purification steps.

Safe Handling, Storage, and Disposal

As a chlorinated organic compound, this compound should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) is not universally available, data from analogous chlorinated pyridine compounds suggest that it should be treated as a hazardous substance.

Hazard Summary (Inferred):

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

Caption: A diagram illustrating the essential steps for the safe handling, storage, and disposal of this compound.

Recommended Storage: Keep in a dark place, under an inert atmosphere, at room temperature.

Disposal: Dispose of this compound and its container as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Applications in Research and Drug Discovery

This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The presence of three distinct functional groups—the chloro, methoxy, and hydroxymethyl moieties—allows for a variety of subsequent chemical transformations.

Role as a Synthetic Intermediate:

The chloro group can be displaced or used in cross-coupling reactions, the alcohol can be oxidized or converted to other functional groups, and the methoxy group can be demethylated to a hydroxyl group if desired. This versatility makes it an attractive starting material for creating libraries of compounds for screening.

Caption: A diagram showing the potential synthetic transformations of this compound to generate diverse molecular scaffolds for drug discovery.

Substituted pyridinylmethanols are key intermediates in the synthesis of a wide range of pharmaceuticals. Their utility is demonstrated in the synthesis of complex therapeutic agents, including topoisomerase inhibitors like Diflomotecan, where a substituted pyridinone is a crucial component. The structural motifs accessible from this compound are frequently found in molecules targeting kinases and other enzymes, making it a compound of significant interest for the development of new cancer therapies, anti-inflammatory agents, and treatments for other diseases.

Conclusion

This compound is a commercially available and versatile building block with significant potential in drug discovery and development. By understanding its properties, implementing rigorous quality control measures, adhering to safe handling protocols, and leveraging its synthetic versatility, researchers can effectively incorporate this compound into their research programs to accelerate the discovery of novel therapeutic agents.

The Rising Therapeutic Potential of Substituted Pyidinylmethanols: A Technical Guide for Drug Discovery

Abstract

Substituted pyridinylmethanols represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The strategic placement of various functional groups on the pyridine ring and the methanol moiety allows for the fine-tuning of their physicochemical properties and pharmacological effects. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of substituted pyridinylmethanols, offering valuable insights for researchers and professionals engaged in drug discovery and development. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by detailed experimental protocols and mechanistic discussions to empower the rational design of novel therapeutic agents.

Introduction: The Pyridinylmethanol Scaffold in Medicinal Chemistry

The pyridine ring is a fundamental structural motif present in numerous natural products and synthetic drugs, valued for its ability to engage in various biological interactions.[1][2] When combined with a methanol group, the resulting pyridinylmethanol scaffold serves as a crucial building block for a diverse array of bioactive molecules.[3] The hydroxyl group can act as a hydrogen bond donor or acceptor, while the pyridine nitrogen can be protonated at physiological pH, influencing solubility, membrane permeability, and target binding. The true therapeutic potential, however, is unlocked through the strategic introduction of substituents, which can modulate the electronic properties, steric hindrance, and overall topology of the molecule, thereby dictating its biological activity.

This guide will explore the key therapeutic areas where substituted pyridinylmethanols have shown significant promise, focusing on the structure-activity relationships (SAR) that govern their efficacy.